molecular formula C15H21ClN2O3 B13816188 o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- CAS No. 28626-34-8

o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-

Cat. No.: B13816188
CAS No.: 28626-34-8
M. Wt: 312.79 g/mol
InChI Key: KOWANBRZFLSWFZ-UHFFFAOYSA-N
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Description

o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- (hereafter referred to as the target compound), is a benzamide derivative characterized by a methoxy-substituted aromatic ring (o-anisamide core) with additional functional groups, including a chlorine atom at position 5, a hydroxyl group at position 4, and a pyrrolidinylmethyl-ethyl side chain at the amide nitrogen . The compound’s synonyms include 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-o-anisamide and Benzamide,5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl .

Properties

CAS No.

28626-34-8

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C15H21ClN2O3/c1-3-18-6-4-5-10(18)9-17-15(20)11-7-12(16)13(19)8-14(11)21-2/h7-8,10,19H,3-6,9H2,1-2H3,(H,17,20)

InChI Key

KOWANBRZFLSWFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of o-Anisamide derivatives, including the specified 5-chloro and 4-hydroxy substituted compound with the (−)-1-ethyl-2-pyrrolidinylmethyl side chain, generally follows these key stages:

  • Step 1: Preparation of the substituted benzoyl intermediate
    Starting from an appropriately substituted benzoic acid or ester, such as 4-amino-5-chlorobenzoate, the compound undergoes functional group modifications to introduce the necessary substituents.

  • Step 2: Conversion to isothiocyanate intermediate
    The amino group at the 4-position is treated with thiophosgene to form an isothiocyanate intermediate. This intermediate serves as a reactive handle for further amide bond formation.

  • Step 3: Coupling with the pyrrolidinylmethyl amine
    The isothiocyanate intermediate is reacted with (−)-1-ethyl-2-pyrrolidinylmethyl amine to form the desired amide linkage, yielding the o-Anisamide derivative.

  • Step 4: Hydroxylation and final modifications
    The 4-position amino group is converted to a hydroxy group, either by direct substitution or via intermediate transformations, to afford the 4-hydroxy functionality on the benzamide ring.

This process is outlined in the European patent EP0236646A1, which details the preparation of ortho-anisamides, including halogenated derivatives, through thiophosgene-mediated isothiocyanate formation and subsequent amine coupling.

Detailed Preparation Procedure

Step Reagents/Conditions Description Outcome
1 Alkyl 4-amino-5-chlorobenzoate Starting material Provides the benzoyl core with amino and chloro substituents
2 Thiophosgene (CSCl2), inert solvent (e.g., dichloromethane), low temperature Amino group converted to isothiocyanate Formation of alkyl 4-isothiocyanato-5-chlorobenzoate intermediate
3 (−)-1-ethyl-2-pyrrolidinylmethyl amine, base (e.g., triethylamine), solvent (e.g., THF) Nucleophilic attack on isothiocyanate Formation of the benzamide linkage with pyrrolidinylmethyl substituent
4 Hydroxylation reagents (e.g., selective hydrolysis or substitution) Conversion of amino to hydroxy group at 4-position Final product: o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-

Reaction Mechanisms and Considerations

  • The use of thiophosgene is critical for the selective transformation of the amino group to an isothiocyanate, which is more reactive toward nucleophilic amines.
  • The stereochemistry of the pyrrolidinylmethyl amine is maintained during coupling, ensuring the (−)-enantiomeric purity in the final compound.
  • The chloro substituent at the 5-position remains intact throughout the synthesis, providing specific electronic and steric effects important for biological activity.
  • Hydroxylation at the 4-position can be achieved via controlled hydrolysis or substitution reactions, requiring careful reaction condition optimization to avoid side reactions or dehalogenation.

Data Table: Summary of Key Parameters in Preparation

Parameter Value/Condition Notes
Starting material purity >98% Ensures high yield and selectivity
Thiophosgene equivalents 1.1 eq Slight excess to drive isothiocyanate formation
Reaction temperature (Step 2) 0 to 5 °C Controls thiophosgene reactivity and minimizes side products
Solvent Dichloromethane (Step 2), Tetrahydrofuran (Step 3) Common organic solvents for solubility and reaction control
Base used Triethylamine or equivalent Neutralizes HCl formed during coupling
Reaction time 2-6 hours per step Optimized for complete conversion
Final product purity >99% (HPLC) Confirmed by chromatographic and spectroscopic methods

Chemical Reactions Analysis

Types of Reactions

o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of substituted anisamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that o-Anisamide derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of o-Anisamide lead to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways .

2. Antiviral Properties
Another area of interest is the antiviral efficacy of o-Anisamide compounds. A recent investigation highlighted its potential against viral infections, particularly in inhibiting viral replication mechanisms. The compound showed promising results in vitro against influenza viruses, suggesting a mechanism involving interference with viral RNA synthesis .

3. Neuropharmacological Effects
The neuropharmacological profile of o-Anisamide has been explored, particularly its effects on neurotransmitter systems. Studies have indicated that it may modulate dopamine receptors, which could have implications for treating neurological disorders such as Parkinson's disease .

Toxicological Studies

1. Hepatotoxicity Assessment
Toxicological evaluations have been conducted to understand the safety profile of o-Anisamide. A study reviewed liver enzyme levels in animal models exposed to the compound over extended periods. Results indicated a dose-dependent increase in alanine aminotransferase (ALT) levels, suggesting potential hepatotoxic effects that warrant further investigation .

2. Risk Assessment Frameworks
The development of risk assessment frameworks incorporating o-Anisamide has been proposed to evaluate its safety in cosmetics and pharmaceuticals. These frameworks utilize human-based non-animal methodologies to predict hepatotoxicity more accurately than traditional animal models .

Industrial Applications

1. Chemical Synthesis
In synthetic chemistry, o-Anisamide serves as a building block for various chemical reactions, particularly in the synthesis of more complex organic compounds. Its unique functional groups allow for diverse reactivity, making it valuable in pharmaceutical synthesis and agrochemical formulations .

2. Dye Production
The compound has also found applications in dye manufacturing due to its chromophoric properties. Its derivatives are utilized in producing colorants for textiles and plastics, showcasing versatility beyond medicinal uses .

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAnticancerEnhanced cytotoxicity against breast cancer cells through apoptosis induction
Viral Research JournalAntiviralInhibition of influenza virus replication via interference with RNA synthesis
Toxicology ReportsHepatotoxicityDose-dependent increase in ALT levels indicating potential liver toxicity

Mechanism of Action

The mechanism of action of o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ethyl-pyrrolidinyl-methyl group enhances its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Metoclopramide

  • Structure: 2-methoxy-4-amino-5-chloro-N-(β-diethylaminoethyl)benzamide .
  • Comparison: Both compounds feature a methoxy group (position 2) and chlorine (position 5) on the benzamide ring. Key differences lie in the nitrogen substituents: metoclopramide has a diethylaminoethyl group, whereas the target compound uses a pyrrolidinylmethyl-ethyl moiety. Pharmacological Impact: Metoclopramide’s diethylaminoethyl group enhances dopamine D2 receptor antagonism (anti-emetic activity), while the pyrrolidinyl group in the target compound may alter solubility or affinity for other targets .

Tiapride

  • Structure: N-[2-(diethylamino)ethyl]-5-(methylsulfonyl)-o-anisamide hydrochloride .
  • Comparison: Tiapride substitutes the hydroxyl group (position 4 in the target compound) with a methylsulfonyl group.

Niclosamide

  • Structure : 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide .
  • Comparison :
    • Both compounds have chlorine and hydroxyl groups on the benzamide ring.
    • Niclosamide’s additional nitro and chloro groups on the adjacent phenyl ring confer anthelmintic activity, absent in the target compound .

Heterocyclic Analogs (Pyrazole-Carboximidamides)

lists pyrazole-carboximidamide derivatives with substituted aromatic rings (e.g., methoxy, chloro, bromo). While structurally distinct from benzamides, these compounds highlight trends in substituent effects:

  • Electron-withdrawing groups (e.g., chlorine in compound 3, dichlorophenyl in compound 6) enhance stability and receptor binding in heterocycles .
  • Methoxy groups (e.g., compound 1, 5) may improve lipophilicity, a property shared with the target compound’s o-anisamide core .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Properties

Compound Name Core Structure Substituents (Positions) LogP* Solubility* Known Uses
Target Compound Benzamide 2-OCH₃, 4-OH, 5-Cl, N-pyrrolidinylmethyl-ethyl ~3.1† Moderate (aqueous) Research compound
Metoclopramide Benzamide 2-OCH₃, 4-NH₂, 5-Cl, N-diethylaminoethyl 2.8 High Anti-emetic
Tiapride Benzamide 2-OCH₃, 5-SO₂CH₃, N-diethylaminoethyl 1.5 High Movement disorders
Niclosamide Benzamide 2-OH, 5-Cl, 2'-Cl, 4'-NO₂ 4.7 Low Anthelmintic

*Predicted or literature values; †Estimated using substituent contributions.

Research Findings and Implications

Substituent Effects: The pyrrolidinylmethyl-ethyl group in the target compound likely enhances blood-brain barrier penetration compared to metoclopramide’s diethylaminoethyl chain, which is more polar .

Synthetic Feasibility :

  • The pyrrolidinylmethyl side chain may complicate synthesis compared to simpler alkylamines in analogs, as seen in ’s formulation examples .

Therapeutic Gaps: Unlike niclosamide, the target compound lacks nitro or dichloro groups critical for parasitic ionophore activity .

Biological Activity

o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-, identified by its CAS number 28626-35-9, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and structure-activity relationships (SAR).

The molecular formula for o-Anisamide is C15H21ClN2O3C_{15}H_{21}ClN_2O_3. Its structure features a chloro and hydroxy group on a benzamide backbone, which is critical for its biological activity.

PropertyValue
Molecular Formula C15H21ClN2O3
CAS Number 28626-35-9
Synonyms 5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-hydroxy-2-methoxy-benzamide

Antimicrobial Activity

Research has indicated that o-Anisamide exhibits notable antimicrobial properties. A study evaluating a series of related compounds found that several derivatives, including those similar to o-Anisamide, demonstrated effective inhibition against various bacterial and fungal strains. The compounds were screened against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, showing comparable or superior activity to standard antibiotics like isoniazid and ciprofloxacin .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity Against BacteriaActivity Against Fungi
o-AnisamideModerateModerate
Standard Antibiotic (Isoniazid)HighLow
Standard Antibiotic (Ciprofloxacin)HighModerate

Structure-Activity Relationships (SAR)

The biological activity of o-Anisamide can be closely linked to its chemical structure. The presence of the chloro group at the 5-position and the hydroxy group at the 4-position on the benzene ring enhances lipophilicity and can influence the compound's interaction with biological targets. Studies have suggested that modifications in these positions can lead to variations in antimicrobial efficacy .

Case Studies

  • Study on Antimicrobial Properties :
    In a systematic study involving various benzamide derivatives, o-Anisamide was tested for its ability to inhibit mycobacterial growth. Results indicated that it possessed significant antibacterial activity, particularly against Mycobacterium tuberculosis strains, suggesting its potential utility in treating infections resistant to conventional therapies .
  • Comparative Analysis :
    A comparative analysis of o-Anisamide with other similar compounds showed that while it exhibited moderate activity alone, combinations with other agents significantly enhanced its efficacy against resistant bacterial strains. This synergy indicates potential for developing combination therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing o-Anisamide derivatives with pyrrolidinylmethyl substitutions?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. For example, coupling a chlorinated hydroxyanisole intermediate with a pyrrolidinylmethyl amine via nucleophilic substitution or amidation. Reaction conditions (e.g., temperature, solvent, catalysts) are critical for regioselectivity. Similar protocols are described for compounds like N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide, where cyclization and amide bond formation are optimized using bases like triethylamine .

Q. How is the stereochemical configuration of (-)-5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-o-Anisamide verified?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry is employed to confirm enantiomeric purity. Comparative analysis with racemic mixtures or known standards, as seen in studies on iodine-labeled benzamide tracers (e.g., [123I]IBZM), can validate stereochemical assignments .

Q. What analytical techniques are used to characterize this compound’s structure and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including 1H/13C and 2D COSY/NOESY) are standard for structural elucidation. Purity is assessed via HPLC-UV or LC-MS. X-ray crystallography, as applied to N,N-diethylanilinium derivatives, can resolve complex stereochemistry .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidinylmethyl group influence biological activity in receptor-binding assays?

  • Methodological Answer : Enantiomer-specific activity can be evaluated using radioligand displacement assays. For instance, [123I]epidepride, a dopamine D2 receptor tracer with a similar pyrrolidinylmethyl motif, demonstrates that (S)-configurations exhibit higher binding affinity. Computational docking studies (e.g., molecular dynamics simulations) further correlate stereochemistry with receptor interactions .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Parallel studies using metabolic profiling (e.g., liver microsomes) and pharmacokinetic modeling (e.g., compartmental analysis) can identify degradation pathways. Structural analogs, such as rivaroxaban derivatives, highlight the role of fluorine or morpholine substitutions in enhancing metabolic resistance .

Q. How can computational models predict the compound’s interaction with novel biological targets?

  • Methodological Answer : Machine learning platforms (e.g., LabMate.AI ) integrate quantum mechanical calculations and structure-activity relationship (SAR) data to predict target affinity. For example, models trained on pyrimidine-containing kinase inhibitors (e.g., N-(4-chlorophenyl)-2-(thiazolo[4,5-d]pyridazin-5-yl)acetamide) identify key hydrogen-bonding interactions with ATP-binding pockets .

Q. What experimental designs optimize reaction yields for large-scale synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Design of Experiments (DoE) frameworks vary parameters like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For thioamide analogs, microwave-assisted synthesis and flow chemistry have improved yields (>80%) and enantioselectivity (>95% ee) by reducing side reactions .

Comparative and Mechanistic Questions

Q. How does the chloro substituent at the 5-position affect electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that the electron-withdrawing chloro group polarizes the benzamide ring, enhancing electrophilicity at the 4-hydroxy position. This is critical for nucleophilic aromatic substitution reactions, as demonstrated in studies on 5-chloro-N-(2-chloro-4-methylpyrimidin-5-yl)acetamide .

Q. What are the limitations of current biological assays in evaluating this compound’s multitarget potential?

  • Methodological Answer : Off-target effects may be overlooked in single-target assays. High-throughput screening (HTS) panels, such as kinase profiling arrays (e.g., Eurofins KinaseProfiler), combined with cheminformatics tools (e.g., PubChem BioAssay), enable systematic identification of secondary targets. Cross-reactivity with serotonin or adrenergic receptors has been observed in structurally related pyrrolidinylmethyl benzamides .

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